1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Lipophilicity Physicochemical Properties Drug-likeness

1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034405-52-0) is a synthetic small molecule belonging to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine urea derivatives. Its structure features a naphthalen-1-ylmethyl group linked via a urea bridge to a partially saturated pyrazolo[1,5-a]pyridine bicycle.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 2034405-52-0
Cat. No. B2703670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
CAS2034405-52-0
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H20N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-8,10,16H,9,11-13H2,(H2,20,22,24)
InChIKeyGDEYYGJRTJTYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034405-52-0): Core Scaffold and Baseline Chemical Profile


1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034405-52-0) is a synthetic small molecule belonging to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine urea derivatives [1]. Its structure features a naphthalen-1-ylmethyl group linked via a urea bridge to a partially saturated pyrazolo[1,5-a]pyridine bicycle. The core scaffold is recognized in medicinal chemistry as a privileged structure for targeting metabotropic glutamate receptor 5 (mGlu5) as a negative allosteric modulator (NAM) [2]. According to PubChem, the compound has a molecular weight of 320.4 g/mol, a computed XLogP3 of 2.5, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1].

mGlu5 NAM privileged scaffold: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core validated in target engagement research.
Naphthalene substituent: Bicyclic aromatic group may provide π-stacking surface for target pocket interaction studies.
CNS drug-like physicochemical profile: Balanced HBD/HBA and moderate lipophilicity compatible with CNS compound library design.

Why Generic Substitution Is Not a Viable Strategy for 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea in Research Procurement


Within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine urea chemical class, small variations in the N-substituent (e.g., 4-fluorobenzyl, 4-chlorobenzyl, o-tolyl, or naphthalen-1-ylmethyl) are known to dramatically alter physicochemical properties such as lipophilicity (XLogP3), topological polar surface area (TPSA), and molecular shape, which in turn govern target binding, selectivity, solubility, and metabolic stability [1]. The naphthalen-1-ylmethyl group in the target compound provides a significantly larger aromatic surface area for potential π-stacking interactions compared to mono-phenyl analogs, a property that cannot be replicated by simple benzyl or phenyl ureas. Direct substitution with a simplified analog would result in a loss of the unique polycyclic hydrophobic interaction surface, potentially abolishing activity at the intended biological target and invalidating any structure-activity relationship (SAR) conclusions. Therefore, procurement must be compound-specific to maintain research integrity.

Lipophilicity shift
Naphthalene derivative’s higher XLogP3 may alter permeability and binding; mono-phenyl analogs are not directly interchangeable.
Aromatic surface mismatch
Naphthalene provides a larger π-electron surface; benzyl analogs may reduce target engagement through π-stacking interactions.
HBD/HBA profile alteration
Urea NH donors critical for target interaction; sulfonamide or carboxamide analogs shift HBD/HBA ratio, potentially altering solubility and selectivity.

Quantitative Differentiation Guide: 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea vs. Closest Analogs and In-Class Candidates


Lipophilicity (XLogP3) Differentiation: Naphthalene vs. Phenyl-Substituted Analogs

The target compound exhibits a computed XLogP3 value of 2.5, which is higher than that of the mono-phenyl substituted analog 1-(4-fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea (estimated XLogP3 ≈ 1.5–1.8 based on fragment contribution) [1]. This increased lipophilicity is a direct consequence of the naphthalene ring system replacing a single phenyl ring, and it is a critical parameter for membrane permeability and CNS penetration in the context of the mGlu5 NAM pharmacophore [2].

Lipophilicity: XLogP3 Comparison
Cross-study comparable
Target XLogP3 2.5 vs. 4-fluorobenzyl analog ~1.5–1.8 (+0.7–1.0 log units)
Supports CNS permeability research fit
Computed XLogP3; experimental logD to verify
Lipophilicity Physicochemical Properties Drug-likeness

Aromatic Surface Area for π-Stacking: Naphthalene vs. Benzyl Urea Analogs

The naphthalen-1-ylmethyl substituent provides a bicyclic aromatic system with approximately 10 π-electrons, enabling face-to-face or edge-to-face π-π interactions with aromatic residues (e.g., Phe, Tyr) in biological targets. In contrast, benzyl urea analogs such as 1-(4-fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea offer only a monocyclic phenyl ring with 6 π-electrons, resulting in a smaller and less polarizable aromatic surface [1]. This structural difference is particularly relevant for kinase ATP-binding pockets and allosteric sites where aromatic stacking is a dominant binding force [2].

Aromatic π-Stacking Surface
Class-level inference
Naphthalene: 2 rings, 10 π-electrons; benzyl analog: 1 ring, 6 π-electrons
May influence target affinity through π-stacking interactions
No experimental binding data for this specific compound
Molecular Recognition π-Stacking Kinase Inhibition

Core Scaffold Validation: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine as a Privileged mGlu5 NAM Motif

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been validated in the peer-reviewed literature as a scaffold for potent, non-acetylenic mGlu5 negative allosteric modulators. In the foundational series reported by Duvey et al. (2013), lead molecules from this scaffold class demonstrated dose-dependent in vivo efficacy in the rat formalin test at a dose of 30 mg/kg p.o., establishing a preliminary PK/PD relationship [1]. While the specific target compound (CAS 2034405-52-0) has not been individually profiled in published studies, it shares the identical core scaffold with this validated series.

Core Scaffold mGlu5 NAM Validation
Class-level inference
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core demonstrated in vivo response in rat formalin test (30 mg/kg p.o., Duvey et al. 2013)
Scaffold may support mGlu5 target-engagement studies
Direct activity data for this specific derivative not available; user must verify
mGlu5 Negative Allosteric Modulator CNS Drug Discovery

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Sulfonamide and Carboxamide Analogs

The target compound possesses 2 hydrogen bond donors (both urea N–H) and 2 hydrogen bond acceptors (urea C=O and pyridine N), yielding a balanced HBD/HBA profile [1]. This is a key differentiator from related sulfonamide analogs such as N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide, which typically have 0 HBDs and 4+ HBAs, or from carboxamide derivatives that may have 1 HBD and 3 HBAs. The urea NH groups are critical for key hydrogen-bonding interactions with the target protein backbone, as demonstrated in the broader class of pyrazolopyridine kinase inhibitors [2]. The absence of additional polar functionalities keeps the topological polar surface area (TPSA) within a range compatible with oral bioavailability (predicted TPSA ≈ 55–65 Ų).

H-Bond Donor/Acceptor Profile
Class-level inference
Target: HBD=2, HBA=2; sulfonamide analog: HBD=0, HBA≥4
May support balanced permeability-solubility profile
Computed properties; experimental PAMPA/solubility data to verify
Hydrogen Bonding ADME Permeability

Recommended Research and Procurement Scenarios for 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea


mGlu5 Negative Allosteric Modulator Hit-to-Lead Chemistry

This compound serves as a suitable starting point or SAR probe for medicinal chemistry teams optimizing mGlu5 NAMs. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has demonstrated target engagement in functional assays (calcium mobilization) and in vivo efficacy in the rat formalin pain model [1]. The naphthalen-1-ylmethyl group may be explored as a potency-enhancing hydrophobic substituent within the allosteric binding pocket.

Kinase Selectivity Profiling Panel

Given that pyrazolo[1,5-a]pyridine urea derivatives are established kinase inhibitor scaffolds [2], this compound can be included in broad kinase selectivity panels (e.g., Eurofins or DiscoveRx panels) to evaluate its inhibitory profile across 100+ kinases. The naphthalene moiety may confer unique selectivity patterns compared to phenyl-substituted analogs due to differential steric and electronic interactions with the kinase hinge region.

Computational Chemistry and Molecular Docking Benchmarking

With a well-defined XLogP3 (2.5) and a rigid polycyclic structure, this compound is an excellent candidate for computational chemistry studies, including molecular docking against mGlu5 (PDB structures available) or kinases, molecular dynamics simulations, and free energy perturbation (FEP) calculations. The naphthalene group provides a challenging test case for scoring functions evaluating π-stacking contributions [1].

CNS Drug Discovery Physicochemical Tool Compound

The balanced physicochemical profile (MW = 320.4, HBD = 2, HBA = 2, XLogP3 = 2.5) places this compound within the favorable CNS drug-like chemical space defined by the Wager CNS MPO scoring system [1]. It can be used as a reference standard for developing CNS-permeable compound libraries based on the pyrazolopyridine scaffold, particularly in programs targeting neurodegenerative or neuropsychiatric disorders where mGlu5 modulation is therapeutically relevant.

Application
Selection Property
Validation Focus
mGlu5 NAM hit-to-lead chemistry
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with naphthalen-1-ylmethyl substituent
Target engagement in mGlu5 functional assays; CNS permeability profiling
Kinase selectivity profiling
Naphthalen-1-ylmethyl urea as hinge-binding motif
Broad kinase panel inhibition fingerprint; selectivity vs. phenyl analogs
Computational chemistry benchmarking
Well-defined rigid polycyclic structure with computed lipophilicity
Docking scoring functions for π-stacking evaluation; MD simulations
CNS drug-like tool compound library
CNS MPO-compatible physicochemical profile (MW
In vitro permeability, PAMPA, and solubility assays for CNS research
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